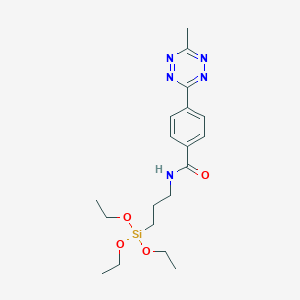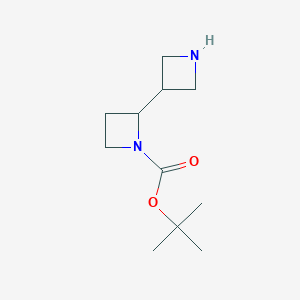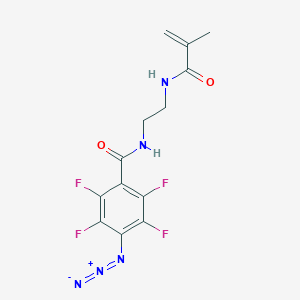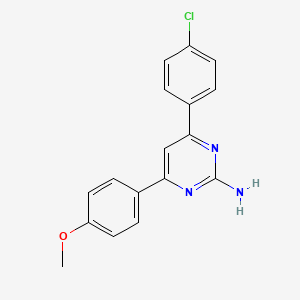
Methyltetrazine-triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-triethoxysilane (MTES) is an organosilicon compound that is widely used in organic synthesis, particularly for the preparation of organic compounds with a variety of functional groups. It is a versatile reagent that has been used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. MTES is also used in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Methyltetrazine-triethoxysilane is an organosilicon compound that is used as a reagent in organic synthesis. It is a versatile reagent that can be used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. The reaction of Methyltetrazine-triethoxysilane with other compounds typically involves the formation of a siloxane bond, which is formed when the silicon atom of the Methyltetrazine-triethoxysilane molecule is bonded to the oxygen atom of the other compound.
Biochemical and Physiological Effects
Methyltetrazine-triethoxysilane is not known to have any direct biochemical or physiological effects. However, it can be used as a reagent in the synthesis of various compounds, including pharmaceuticals and bioactive compounds, which may have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Methyltetrazine-triethoxysilane in laboratory experiments is its versatility. It can be used in a wide range of organic reactions, including the synthesis of heterocycles, amines, and organometallic compounds. In addition, the reaction can be catalyzed by various Lewis acids or anhydrous bases, which can increase the reaction rate and yield. However, the reaction of Methyltetrazine-triethoxysilane with other compounds can produce by-products, which must be separated and purified before the desired product can be obtained.
Future Directions
For the use of Methyltetrazine-triethoxysilane include the development of new synthetic methods for the preparation of organic compounds with a variety of functional groups. In addition, Methyltetrazine-triethoxysilane could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. Finally, further research into the mechanism of action of Methyltetrazine-triethoxysilane could lead to the development of more efficient and selective synthetic methods.
Synthesis Methods
Methyltetrazine-triethoxysilane is synthesized from the reaction of methyltetrazine and triethoxysilane. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 25 to 70°C. The reaction yields a mixture of the desired product and by-products, which must be separated and purified. The reaction can be catalyzed by various Lewis acids, such as BF3 or AlCl3, or by anhydrous bases, such as NaOH or KOH.
Scientific Research Applications
Methyltetrazine-triethoxysilane is used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, peptides, and organometallic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, Methyltetrazine-triethoxysilane has been used in the synthesis of new materials, such as polymers and nanomaterials.
properties
IUPAC Name |
4-(6-methyl-1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4Si/c1-5-26-29(27-6-2,28-7-3)14-8-13-20-19(25)17-11-9-16(10-12-17)18-23-21-15(4)22-24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJOQEDMGDTZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltetrazine-triethoxysilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)



![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)



